molecular formula CH2F2N2O B072014 n,n-Difluorourea CAS No. 1510-31-2

n,n-Difluorourea

Cat. No. B072014
CAS RN: 1510-31-2
M. Wt: 96.036 g/mol
InChI Key: PEKHMUDWOZYAOC-UHFFFAOYSA-N
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Description

N,n-Difluorourea is an organic compound with the molecular formula C2H4F2N2O. It is a colorless and odorless solid that is widely used in scientific research applications. n,n-Difluorourea is known for its unique properties, including its ability to act as a strong hydrogen bond donor and acceptor. In

Scientific Research Applications

N,n-Difluorourea has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. n,n-Difluorourea is also used as a hydrogen bond donor and acceptor in crystal engineering and supramolecular chemistry. Additionally, it is used in the study of protein-ligand interactions and enzyme catalysis.

Mechanism Of Action

N,n-Difluorourea acts as a strong hydrogen bond donor and acceptor. It can form hydrogen bonds with a variety of functional groups, including hydroxyl, amine, and carbonyl groups. This property makes it useful in crystal engineering and supramolecular chemistry. In addition, n,n-Difluorourea can form stable complexes with metal ions, which makes it useful in the study of metal-ligand interactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of n,n-Difluorourea. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It is also not known to have any significant effects on the nervous system or other physiological systems.

Advantages And Limitations For Lab Experiments

N,n-Difluorourea has several advantages for lab experiments. It is a stable and relatively inexpensive compound that is readily available. It is also easy to handle and store. However, it has some limitations. Its low solubility in water can make it difficult to work with in aqueous solutions. Additionally, its strong hydrogen bonding ability can make it difficult to isolate pure compounds.

Future Directions

There are several future directions for the study of n,n-Difluorourea. One area of research is the development of new synthetic methods for the compound. Another area is the study of its properties as a hydrogen bond donor and acceptor in crystal engineering and supramolecular chemistry. Additionally, the study of n,n-Difluorourea in metal-ligand interactions and enzyme catalysis is an area of ongoing research. Finally, the development of new applications for n,n-Difluorourea in pharmaceuticals, agrochemicals, and other specialty chemicals is an area of interest.

Synthesis Methods

N,n-Difluorourea can be synthesized using various methods, including the reaction of urea with hydrogen fluoride, the reaction of carbonyl difluoride with ammonia, and the reaction of carbonyl difluoride with urea. The most common method is the reaction of urea with hydrogen fluoride. This method involves the reaction of urea with anhydrous hydrogen fluoride in the presence of a catalyst such as antimony pentoxide. The reaction produces n,n-Difluorourea as a white crystalline solid.

properties

CAS RN

1510-31-2

Product Name

n,n-Difluorourea

Molecular Formula

CH2F2N2O

Molecular Weight

96.036 g/mol

IUPAC Name

1,1-difluorourea

InChI

InChI=1S/CH2F2N2O/c2-5(3)1(4)6/h(H2,4,6)

InChI Key

PEKHMUDWOZYAOC-UHFFFAOYSA-N

SMILES

C(=O)(N)N(F)F

Canonical SMILES

C(=O)(N)N(F)F

synonyms

1,1-Difluorourea

Origin of Product

United States

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